molecular formula C16H17ClN2S B5738809 N-(3-chlorobenzyl)-N'-(2-phenylethyl)thiourea

N-(3-chlorobenzyl)-N'-(2-phenylethyl)thiourea

Cat. No.: B5738809
M. Wt: 304.8 g/mol
InChI Key: PCQVKSIOHJUMFM-UHFFFAOYSA-N
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Description

N-(3-chlorobenzyl)-N'-(2-phenylethyl)thiourea, also known as CBPTU, is a synthetic compound that has been extensively studied for its pharmacological properties. CBPTU belongs to the class of thiourea derivatives, which have shown promising results in the treatment of various diseases.

Mechanism of Action

The mechanism of action of N-(3-chlorobenzyl)-N'-(2-phenylethyl)thiourea is not fully understood. However, studies have suggested that this compound may exert its pharmacological effects by modulating various signaling pathways. This compound has been found to inhibit the Akt/mTOR pathway, which is involved in cell growth and proliferation. It has also been shown to inhibit the NF-kB pathway, which is involved in inflammation. Furthermore, this compound has been found to activate the AMPK pathway, which is involved in glucose metabolism.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as tyrosinase, which is involved in melanin synthesis. This compound has also been found to inhibit the activity of aldose reductase, which is involved in the development of diabetic complications. In addition, this compound has been found to modulate the expression of various genes involved in cancer and inflammation.

Advantages and Limitations for Lab Experiments

N-(3-chlorobenzyl)-N'-(2-phenylethyl)thiourea has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also soluble in various organic solvents, which makes it easy to use in various assays. However, this compound has some limitations for lab experiments. It has low water solubility, which may limit its use in some assays. In addition, this compound has not been extensively studied in humans, which limits its potential clinical applications.

Future Directions

There are several future directions for the study of N-(3-chlorobenzyl)-N'-(2-phenylethyl)thiourea. First, more studies are needed to elucidate the mechanism of action of this compound. Second, more studies are needed to evaluate the efficacy of this compound in various disease models. Third, more studies are needed to evaluate the safety and toxicity of this compound in humans. Fourth, more studies are needed to develop new analogs of this compound with improved pharmacological properties. Finally, more studies are needed to evaluate the potential clinical applications of this compound.
Conclusion
In conclusion, this compound is a synthetic compound that has shown promising results in the treatment of various diseases. Its pharmacological properties have been extensively studied, and it has been found to inhibit the growth of cancer cells, reduce inflammation, and improve glucose metabolism. This compound has several advantages for lab experiments, but it also has some limitations. There are several future directions for the study of this compound, and more research is needed to fully elucidate its pharmacological properties and potential clinical applications.

Synthesis Methods

The synthesis of N-(3-chlorobenzyl)-N'-(2-phenylethyl)thiourea involves the reaction of 3-chlorobenzylamine with 2-phenylethylisothiocyanate in the presence of a base. The reaction yields this compound as a white crystalline solid with a melting point of 114-116°C. The purity of the compound can be confirmed by spectroscopic techniques such as NMR and IR.

Scientific Research Applications

N-(3-chlorobenzyl)-N'-(2-phenylethyl)thiourea has been studied extensively for its pharmacological properties. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and diabetes. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models of arthritis. In addition, this compound has been found to improve glucose tolerance and reduce insulin resistance in animal models of diabetes.

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-3-(2-phenylethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2S/c17-15-8-4-7-14(11-15)12-19-16(20)18-10-9-13-5-2-1-3-6-13/h1-8,11H,9-10,12H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCQVKSIOHJUMFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=S)NCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49823687
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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